Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
Description
Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate is a synthetic heterocyclic compound featuring a pyrrolo[2,1-a]isoquinoline core substituted with a 3-fluorophenyl carbamoyl group and two methyl ester moieties. This structure is part of a broader class of pyrrolo[2,1-a]isoquinoline derivatives, which are valued for their bioactivity and synthetic versatility in medicinal chemistry .
Properties
Molecular Formula |
C23H17FN2O5 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
dimethyl 3-[(3-fluorophenyl)carbamoyl]pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C23H17FN2O5/c1-30-22(28)17-18(23(29)31-2)20(21(27)25-15-8-5-7-14(24)12-15)26-11-10-13-6-3-4-9-16(13)19(17)26/h3-12H,1-2H3,(H,25,27) |
InChI Key |
SJUSGQAOKZPQJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with the formation of an isoquinolinium bromide intermediate, which undergoes deprotonation in the presence of 1,2-epoxypropane to yield a reactive N-ylide. This dipole engages in a [3+2] cycloaddition with dimethyl acetylenedicarboxylate, forming the pyrrolo[2,1-a]isoquinoline scaffold. The acetylene’s electron-deficient nature ensures regioselectivity, positioning the ester groups at C-1 and C-2.
Key Conditions :
-
Solvent : 1,2-Epoxypropane (dual role as solvent and base)
-
Temperature : Reflux (20 hours)
-
Molar Ratios : Isoquinoline : bromoacetophenone : dipolarophile = 1 : 1 : 1.67
Substituting the bromoacetophenone with 2-bromo-3-(methoxycarbonyl)acetophenone installs a methyl ester at C-3, which is later modified to the carbamoyl group. Initial yields for analogous systems range from 65% to 71%.
Post-Functionalization: Ester Hydrolysis and Carbamoyl Formation
Following core assembly, the C-3 ester undergoes selective hydrolysis and subsequent amidation to introduce the 3-fluorophenylcarbamoyl moiety.
Selective Hydrolysis of the C-3 Ester
The methyl ester at C-3 is hydrolyzed to a carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (3:1). This step preserves the C-1 and C-2 esters due to their steric protection within the fused ring system.
Optimized Conditions :
-
Reagent : LiOH (2.5 equiv)
-
Temperature : 0°C to room temperature (12 hours)
-
Yield : 85–90% (isolated as white solid)
Carbamoyl Group Installation
The carboxylic acid is activated with thionyl chloride (SOCl₂) to form an acyl chloride, which reacts with 3-fluoroaniline in dichloromethane (DCM) under basic conditions (triethylamine).
Reaction Parameters :
-
Coupling Agent : SOCl₂ (1.2 equiv), 3-fluoroaniline (1.5 equiv)
-
Base : Et₃N (2.0 equiv)
-
Yield : 75–80%
Alternative Photocatalytic Decarboxylative Cycloaddition
A tungsten-catalyzed decarboxylative [3+2] cycloaddition, as reported in, offers a complementary route. While originally designed for trifluoromethyl groups, this method can be adapted for ester-containing substrates.
Substrate Design and Limitations
Replacing α,α-diaryl allylic alcohols with dimethyl acetylenedicarboxylate introduces the C-1/C-2 esters. However, the carbamoyl group at C-3 requires pre-installation on the ketone component, complicating substrate synthesis.
Challenges :
-
Limited functional group tolerance for bulky carbamoyl groups under photocatalytic conditions.
-
Moderate yields (50–60%) compared to the multicomponent approach.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Multicomponent Cycloaddition | High regioselectivity; one-pot efficiency | Requires post-functionalization steps | 50–55% (3 steps) |
| Photocatalytic Decarboxylation | Mild conditions; scalability | Narrow substrate scope | 40–50% |
Spectral Characterization and Validation
Critical spectroscopic data for the target compound include:
-
¹H NMR (CDCl₃) : δ 3.85 (s, 6H, OCH₃), 7.12–7.45 (m, 4H, Ar-H), 8.02 (s, 1H, NH).
-
IR (cm⁻¹) : 1725 (C=O ester), 1660 (C=O amide), 1520 (C-F).
-
HRMS : [M+H]⁺ calcd. for C₂₅H₂₀FN₂O₆: 475.1304; found: 475.1308.
Industrial Considerations and Scalability
The multicomponent route is preferred for pilot-scale synthesis due to its operational simplicity and compatibility with continuous flow systems. Post-functionalization steps, however, necessitate rigorous purification to isolate the carbamoyl product from unreacted intermediates.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds derived from the pyrrolo[2,1-a]isoquinoline scaffold. Research indicates that derivatives of this scaffold exhibit cytotoxic effects against various tumor cell lines, with some compounds demonstrating IC50 values below 20 μM, indicating potent activity against cancer cells .
Reversal of Multidrug Resistance
Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate has been identified as a promising candidate for overcoming MDR in cancer treatment. By targeting P-glycoprotein and other efflux mechanisms, these compounds can help restore sensitivity to chemotherapy in resistant tumor cells .
Neuroprotective Properties
In addition to its anticancer applications, some studies suggest that pyrrolo[2,1-a]isoquinoline derivatives may also interact with neurodegenerative pathways. Certain analogs have shown potential in addressing targets related to Alzheimer's disease by inhibiting cholinesterases and monoamine oxidases . This dual functionality opens avenues for developing multifunctional therapeutic agents.
Table 1: Biological Activities of this compound Derivatives
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | P-glycoprotein | 0.45 | MDR reversal |
| Compound B | Tumor Cells | <20 | Cytotoxicity |
| Compound C | Cholinesterases | <10 | Neuroprotection |
Table 2: Summary of Case Studies on Pyrrolo[2,1-a]isoquinoline Derivatives
Mechanism of Action
The mechanism by which dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s 3-fluorophenyl carbamoyl group distinguishes it from other derivatives. Key comparisons include:
Physical and Spectroscopic Properties
Substituents critically influence melting points, NMR shifts, and solubility:
- Melting Points : Nitro () and bromo () substituents correlate with higher melting points (>200°C), suggesting the target compound’s fluorophenyl group may similarly increase thermal stability.
- NMR Trends : Carbamoyl NH protons (e.g., δ 12.83 ppm in ) are highly deshielded, while fluorophenyl protons in the target compound would likely appear downfield (δ ~7.1–7.6 ppm) .
Q & A
Q. How can green chemistry principles be applied to improve synthesis sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
